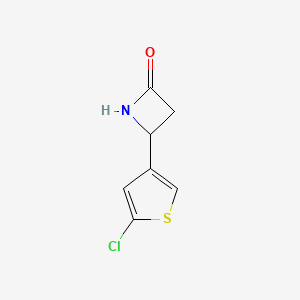

4-(5-Chlorothiophen-3-yl)azetidin-2-one

Description

4-(5-Chlorothiophen-3-yl)azetidin-2-one is a β-lactam derivative featuring a 5-chlorothiophen-3-yl substituent. β-lactams are renowned for their antimicrobial properties, and the incorporation of a thiophene ring with a chlorine atom at position 5 introduces unique electronic and steric characteristics.

Properties

Molecular Formula |

C7H6ClNOS |

|---|---|

Molecular Weight |

187.65 g/mol |

IUPAC Name |

4-(5-chlorothiophen-3-yl)azetidin-2-one |

InChI |

InChI=1S/C7H6ClNOS/c8-6-1-4(3-11-6)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |

InChI Key |

SHEYFMUCFVSLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CSC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

One common synthetic route involves the cyclization of a suitable precursor, such as a β-lactam intermediate, under specific reaction conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(5-Chlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For example, oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions may involve the use of reducing agents like lithium aluminum hydride . Substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

In medicinal chemistry, it is investigated for its potential as a building block for the synthesis of biologically active compounds . The azetidin-2-one ring is a key structural motif in many β-lactam antibiotics, and modifications of this ring can lead to new antibacterial agents . In materials science, the compound is explored for its potential use in the development of novel materials with unique electronic and optical properties . Additionally, it may have applications in the synthesis of other heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-3-yl)azetidin-2-one is related to its ability to interact with specific molecular targets and pathways . The azetidin-2-one ring can act as a reactive site, allowing the compound to form covalent bonds with target proteins or enzymes . This interaction can inhibit the activity of these proteins, leading to various biological effects . The chlorothiophene moiety may also contribute to the compound’s activity by enhancing its binding affinity to specific targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its 5-chlorothiophen-3-yl group. Comparisons with structurally related azetidin-2-one derivatives highlight variations in substituents and heterocyclic systems:

Key Observations :

- Thiophene vs.

- EWG Positioning: Para-substituted EWGs (e.g., Cl, NO₂) on phenyl rings in AZ-5 and AZ-10 enhance antimicrobial activity by increasing electrophilicity .

Key Findings :

- Pyridine-containing derivatives exhibit broad-spectrum activity against S. aureus and E. coli, with MIC values as low as 0.2 μg/mL .

- Para-Cl substituents in AZ-5 and AZ-10 show enhanced gram-negative activity, suggesting chlorine’s role in disrupting bacterial membranes .

Physicochemical Properties

Physical data for selected compounds:

Biological Activity

4-(5-Chlorothiophen-3-yl)azetidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a chlorothiophene moiety and an azetidinone ring. Its molecular formula is C_9H_8ClN_1O, with a molecular weight of 187.65 g/mol. This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of 4-(5-Chlorothiophen-3-yl)azetidin-2-one is believed to be mediated through its interactions with various biological targets. Research indicates that the compound may form hydrogen bonds and engage in π-π stacking interactions with target molecules, which are critical for its therapeutic effects. These interactions suggest a mechanism that could involve enzyme inhibition or receptor modulation, although specific targets remain under investigation.

Antimicrobial Properties

Studies have shown that 4-(5-Chlorothiophen-3-yl)azetidin-2-one exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antibiotic agent. For instance, it has been tested using the disc diffusion method, showing inhibition zones comparable to standard antibiotics.

Antifungal Activity

In addition to antimicrobial effects, this compound has demonstrated antifungal properties. Preliminary tests indicate efficacy against common fungal pathogens such as Candida species, suggesting its application in treating fungal infections.

Anticancer Potential

The anticancer activity of 4-(5-Chlorothiophen-3-yl)azetidin-2-one has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Cytotoxicity assays, such as the MTS assay, have been utilized to determine the half-maximal inhibitory concentration (IC50) values for various cancer cell lines, indicating effective dose ranges for therapeutic applications .

Comparative Analysis

To better understand the unique profile of 4-(5-Chlorothiophen-3-yl)azetidin-2-one, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-(5-Chlorothiophen-2-yl)azetidin-2-one | Chlorothiophene at position 2 | Variation in substitution pattern | Moderate antibacterial activity |

| (5-Chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-triazol-1-yl)azetidin-1-yl)methanone | Incorporates a triazole moiety | Enhanced biological activity due to triazole addition | High anticancer efficacy |

| 4-(Chlorophenyl)azetidin-2-one | Contains a chlorophenyl group | Focused on different pharmacological properties | Broad-spectrum antimicrobial activity |

This comparison illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds.

Case Studies

Recent studies have highlighted the potential applications of 4-(5-Chlorothiophen-3-yl)azetidin-2-one in drug development:

- Antimicrobial Efficacy : A study conducted by researchers aimed at evaluating the compound's effectiveness against multi-drug resistant bacterial strains found promising results, leading to further investigations into its formulation as a topical antibiotic.

- Cancer Treatment Research : Another investigation focused on the compound's role as an adjunct therapy in combination with existing chemotherapeutics. Results indicated synergistic effects that enhance overall treatment efficacy against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.